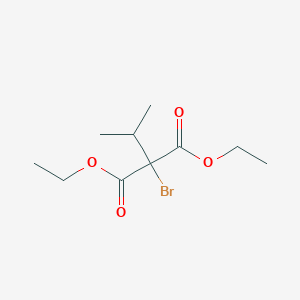
Diethyl bromo(propan-2-yl)propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl bromo(propan-2-yl)propanedioate is a chemical compound with the molecular formula C10H17BrO4. It is also known as diethyl 2-bromo-2-(propan-2-yl)malonate. This compound is a derivative of malonic acid and is characterized by the presence of a bromine atom and two ethyl ester groups. It is commonly used in organic synthesis due to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl bromo(propan-2-yl)propanedioate can be synthesized through the alkylation of diethyl malonate. The process involves the following steps:
Formation of Enolate Ion: Diethyl malonate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl bromo(propan-2-yl)propanedioate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form diethyl (propan-2-yl)propanedioate.
Oxidation Reactions: Oxidation can lead to the formation of this compound derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of substituted malonates.
Reduction: Formation of diethyl (propan-2-yl)propanedioate.
Oxidation: Formation of oxidized derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Diethyl bromo(propan-2-yl)propanedioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of various compounds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of diethyl bromo(propan-2-yl)propanedioate involves the formation of reactive intermediates that can undergo various chemical transformations. The bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The compound can also form enolate ions, which participate in alkylation and other reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl malonate: Lacks the bromine atom and is less reactive in substitution reactions.
Diethyl 2-bromomalonate: Similar structure but without the isopropyl group.
Diethyl propanedioate: Basic structure without any substituents.
Uniqueness
Diethyl bromo(propan-2-yl)propanedioate is unique due to the presence of both the bromine atom and the isopropyl group, which enhance its reactivity and versatility in organic synthesis compared to its analogs .
Eigenschaften
CAS-Nummer |
38214-19-6 |
|---|---|
Molekularformel |
C10H17BrO4 |
Molekulargewicht |
281.14 g/mol |
IUPAC-Name |
diethyl 2-bromo-2-propan-2-ylpropanedioate |
InChI |
InChI=1S/C10H17BrO4/c1-5-14-8(12)10(11,7(3)4)9(13)15-6-2/h7H,5-6H2,1-4H3 |
InChI-Schlüssel |
HLGCJSHMPWUXOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(C)C)(C(=O)OCC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-methyl-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14673651.png)









![methyl N-[(E)-C-ethyl-N-phenylmethoxycarbonimidoyl]carbamate](/img/structure/B14673732.png)

